2-{[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid
Description
“2-{[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid” is a chemical compound with the molecular formula C26H31ClN4O6S . It is a derivative of benzoic acid, which is a type of aromatic compound containing a morpholine ring and a benzene ring linked to each other .
Synthesis Analysis
The synthesis of 2-amino benzoic acid derivatives, which includes “2-{[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid”, has been studied for their antimicrobial activity . The synthesis process involves the development of one target and multi-target models, indicating the effect of structural parameters such as LUMO, 3 χ v, and W on the antimicrobial activity of 2-amino benzoic acid derivatives .Molecular Structure Analysis
The molecular structure of “2-{[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid” is characterized by a molecular formula of C26H31ClN4O6S . The average mass of the molecule is 563.065 Da, and the monoisotopic mass is 562.165283 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid” are characterized by its molecular formula C26H31ClN4O6S . The average mass of the molecule is 563.065 Da, and the monoisotopic mass is 562.165283 Da .Future Directions
The future directions for “2-{[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid” and similar compounds could involve further exploration of their antimicrobial properties , as well as their potential applications in various fields such as antiviral, anticancer, anti-alzheimer, antiallergic, diuretic, and insecticidal activities .
properties
IUPAC Name |
2-[(2-chloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O6S/c19-15-6-5-12(28(25,26)21-7-9-27-10-8-21)11-14(15)17(22)20-16-4-2-1-3-13(16)18(23)24/h1-6,11H,7-10H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFNFAWHKMNWLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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